molecular formula C23H27N7O2 B3501368 6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B3501368
M. Wt: 433.5 g/mol
InChI Key: UYYURNADXNBWIN-UHFFFAOYSA-N
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Description

6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound with a multifaceted structure comprising a triazine core and multiple aromatic rings. Known for its versatility in scientific research, it is used across various disciplines, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Synthesis begins with the formation of the triazine core by reacting 1,3,5-triazine-2,4-diamine with a suitable reactant under controlled temperature conditions.

  • Step 2: : Introduction of the piperazinyl group involves a nucleophilic substitution reaction where the piperazine ring is alkylated with 1,3-benzodioxol-5-ylmethyl bromide.

  • Step 3: : Final modification involves the attachment of the 4-methylphenyl group via a selective coupling reaction, ensuring the preservation of the core structure.

Industrial Production Methods

Industrial production leverages scalable methods, incorporating continuous flow reactors to enhance efficiency and yield. Automated systems maintain precise reaction conditions, thereby optimizing the synthesis process for large-scale production.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidative reactions, typically involving aromatic rings, facilitated by oxidizing agents like hydrogen peroxide.

  • Reduction: : The triazine core can be reduced under specific conditions using hydride donors.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are common, particularly on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, molecular oxygen.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Halogenated solvents for nucleophilic substitution, electrophiles like acyl chlorides for electrophilic substitution.

Major Products Formed

Oxidative and reductive reactions alter the aromatic rings or triazine core, leading to products that retain the core functionality but exhibit altered reactivity or solubility. Substitution reactions typically produce derivatives with different functional groups attached to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for designing complex molecules and materials. Its reactivity profile makes it suitable for creating polymers, dyes, and advanced materials.

Biology

Biologically, it's investigated for its potential interaction with various biological targets. Its structure allows for binding studies with enzymes and receptors, providing insights into biochemical pathways.

Medicine

In the medical field, it's explored for its therapeutic potential. Research includes studying its efficacy in modulating biological pathways, thereby influencing disease processes.

Industry

Industrially, it's employed in the development of specialty chemicals. Its robust chemical properties enable its use in coatings, adhesives, and high-performance materials.

Mechanism of Action

The compound's mechanism of action involves specific molecular targets, including enzymes and receptors, where it can bind and modulate activity. Its effects are mediated through pathways that influence cellular processes, making it a subject of extensive research in medicinal chemistry.

Comparison with Similar Compounds

Comparison and Uniqueness

Compared to structurally similar compounds, this molecule stands out due to its unique combination of functional groups and triazine core. Similar compounds like 1,3,5-triazine-2,4-diamine derivatives may lack the same degree of versatility and reactivity.

List of Similar Compounds

  • 1,3,5-triazine-2,4-diamine

  • 1-(1,3-benzodioxol-5-ylmethyl)piperazine

  • 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

There you have it—a thorough dive into the chemical world of 6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine. Fascinating stuff, isn't it?

Properties

IUPAC Name

6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O2/c1-16-2-5-18(6-3-16)25-23-27-21(26-22(24)28-23)14-30-10-8-29(9-11-30)13-17-4-7-19-20(12-17)32-15-31-19/h2-7,12H,8-11,13-15H2,1H3,(H3,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYURNADXNBWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 4
Reactant of Route 4
6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 5
6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 6
6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

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